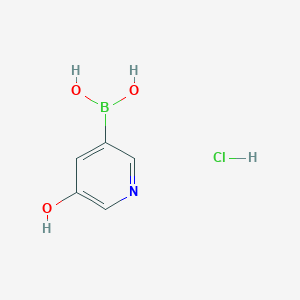

5-Hydroxypyridine-3-boronic acid, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxypyridine-3-boronic acid, HCl is a boronic acid derivative with the molecular formula C5H7BClNO3 This compound is known for its unique chemical properties, making it valuable in various fields of scientific research and industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-3-boronic acid, HCl typically involves the reaction of 5-hydroxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxypyridine-3-boronic acid, HCl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of borane derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Hydroxypyridine-3-boronic acid, HCl is recognized for its potential therapeutic applications, particularly in drug discovery and development. Boronic acids, including this compound, are increasingly being studied for their biological activities.

Anticancer Activity

Research has highlighted the role of boronic acids in cancer treatment. For instance, compounds with boronic acid functionalities have shown promise as proteasome inhibitors, which are crucial in cancer therapy. The discovery of bortezomib, a boronic acid derivative used to treat multiple myeloma, has spurred further investigations into similar compounds .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral properties. Studies indicate that modifications in the structure of these compounds can enhance their efficacy against various pathogens . this compound may serve as a template for developing new antimicrobial agents.

Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for drug delivery applications. They can be utilized in designing controlled-release systems that enhance the bioavailability of therapeutic agents .

Organic Synthesis Applications

In synthetic organic chemistry, this compound is employed as a versatile building block in various reactions.

Suzuki-Miyaura Coupling

One of the most significant applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals . The compound can participate in these reactions to produce various biaryl compounds.

Asymmetric Synthesis

Boronic acids are also valuable in asymmetric synthesis processes, where they can be used to create chiral centers in organic molecules. This application is vital for producing enantiomerically pure compounds that are often required in pharmaceuticals .

Case Study: Anticancer Boron Compounds

A study reviewed various boron-containing compounds that inhibit cancer cell proliferation. It was found that derivatives like 5-hydroxypyridine-3-boronic acid exhibited selective cytotoxicity against cancer cells while sparing normal cells . The mechanism often involves the inhibition of proteasome activity, leading to apoptosis in cancer cells.

Case Study: Synthesis of Biaryl Compounds

In a recent experiment, 5-hydroxypyridine-3-boronic acid was utilized to synthesize biaryl compounds via the Suzuki-Miyaura reaction under optimized conditions (e.g., using palladium catalysts). The yields were reported to be high (up to 90%), demonstrating the efficiency of this compound as a coupling partner .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits proteasome activity; selective cytotoxicity |

| Antibacterial/antiviral properties | Potential templates for new antimicrobial agents | |

| Drug delivery systems | Reversible bonding with diols enhances bioavailability | |

| Organic Synthesis | Suzuki-Miyaura coupling | High yields (up to 90%) for biaryl synthesis |

| Asymmetric synthesis | Creation of chiral centers |

Mécanisme D'action

The mechanism of action of 5-Hydroxypyridine-3-boronic acid, HCl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions. The boronic acid group interacts with palladium catalysts in Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromopyridine-3-boronic acid: Similar in structure but contains a bromine atom instead of a hydroxyl group.

6-Hydroxypyridine-3-boronic acid pinacol ester: Contains a pinacol ester group, which affects its reactivity and solubility.

Uniqueness

5-Hydroxypyridine-3-boronic acid, HCl is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to participate in various reactions and its applications in multiple fields make it a valuable chemical reagent.

Activité Biologique

5-Hydroxypyridine-3-boronic acid, HCl (BOL) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of BOL, highlighting its mechanisms, interactions, and relevant case studies.

This compound is characterized by its boronic acid functionality, which allows it to form reversible covalent bonds with diols, making it a valuable tool in biochemical assays and drug development. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which influence its biological activity.

Key Reactions Involving BOL:

- Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction : The boronic acid group can be reduced to form boranes.

- Substitution : Participation in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Antimicrobial and Antiviral Properties

Recent studies have demonstrated that pyridine derivatives, including BOL, exhibit antimicrobial and antiviral activities. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study showed that certain pyridine compounds exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

BOL has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can selectively induce apoptosis in malignant cells while sparing non-malignant cells. For example, one study reported that a related boronic acid derivative exhibited an IC50 value of 48 µmol/L against DU145 prostate cancer cells . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

- Inhibition of dCTPase : A notable case involved the screening of boronic acid derivatives for their ability to inhibit dCTPase, an enzyme linked to DNA synthesis in cancer cells. A derivative demonstrated an IC50 value of 0.057 µmol/L, indicating strong potential for further development as an anticancer agent .

- Antioxidant Activity : Another study highlighted the antioxidant properties of boronic compounds similar to BOL. The synthesized compounds showed significant free radical scavenging activity with IC50 values indicating potent antioxidant capabilities .

Table 1: Binding Affinities of Boronic Acids

| Compound | Binding Affinity (K_a M^-1) | k_on (M^-1·s^-1) | k_off (s^-1) |

|---|---|---|---|

| PBA | 128 ± 20 | 3.4 ± 1.8 | (1.1 ± 0.9) × 10^-3 |

| BL | 336 ± 43 | >50 | >(9.1 ± 0.3) × 10^-2 |

| BOL | 23 ± 2 | 0.12 ± 0.05 | (5.2 ± 2.3) × 10^-5 |

This table illustrates the binding affinities of various boronic acids for saccharides, highlighting BOL's relatively lower affinity compared to other derivatives but still demonstrating its potential for biochemical interactions .

Propriétés

IUPAC Name |

(5-hydroxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h1-3,8-10H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFJPPVDJOYVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)O)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.